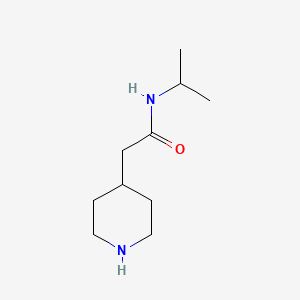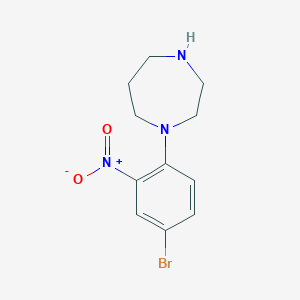
N-(5-Amino-2-methylphenyl)-2-(4-chlorophenyl)-acetamide
Vue d'ensemble
Description
N-(5-Amino-2-methylphenyl)-2-(4-chlorophenyl)-acetamide is a useful research compound. Its molecular formula is C15H15ClN2O and its molecular weight is 274.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Activities and Chemical Research
Research in the field of organic carcinogens has shown that molecules with aromatic rings, similar to those found in N-(5-Amino-2-methylphenyl)-2-(4-chlorophenyl)-acetamide, are evaluated for potential carcinogenicity. A study by Ashby et al. (1978) synthesized thiophene analogues of known carcinogens, evaluated their potential carcinogenicity in vitro, indicating the significance of structural analogs in understanding carcinogenic potential and designing safer chemicals (Ashby, J., Styles, J., Anderson, D., & Paton, D., 1978).
Environmental Degradation and Toxicology
In environmental science, the degradation of organic compounds, including pharmaceuticals like acetaminophen, is a significant area of study. Qutob et al. (2022) reviewed advanced oxidation processes (AOPs) for acetaminophen degradation, focusing on by-products and their biotoxicity. This research underscores the environmental impact of organic compounds and the importance of understanding their degradation pathways (Qutob, M., Hussein, M., Alamry, K., & Rafatullah, M., 2022).
Pharmacological Implications
The pharmacological effects of acetamide and formamide derivatives, which share functional group similarities with this compound, have been reviewed by Kennedy (2001). This review highlights the varied biological responses these chemicals elicit, reflecting the complexity of drug actions and the need for thorough toxicological evaluations (Kennedy, G., 2001).
Synthetic Organic Chemistry
In synthetic organic chemistry, the development of chemoselective N-acylation reagents and the exploration of chiral axes in molecules like this compound are critical. Kondo and Murakami (2001) discussed synthetic strategies based on the N-Ar axis, illustrating the importance of such compounds in the development of new synthetic methodologies and potential pharmaceuticals (Kondo, K., & Murakami, Y., 2001).
Propriétés
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-10-2-7-13(17)9-14(10)18-15(19)8-11-3-5-12(16)6-4-11/h2-7,9H,8,17H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJHPYGOBCHOBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Butan-2-yl)[(3-fluorophenyl)methyl]amine](/img/structure/B3072658.png)




![[2-(2-Bromo-4-fluorophenoxy)ethyl]dimethylamine](/img/structure/B3072683.png)
![2-Ethoxy-4-[(propylamino)methyl]phenol](/img/structure/B3072686.png)




![{[2-(Difluoromethoxy)phenyl]methyl}(ethyl)amine](/img/structure/B3072705.png)

![N-[(2-chlorophenyl)methyl]-2-(methylamino)acetamide](/img/structure/B3072724.png)
